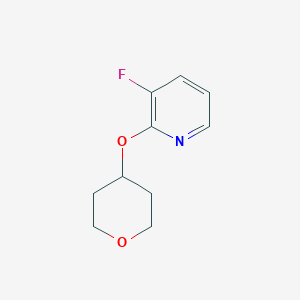

![molecular formula C24H21N3O6S B2586034 Ethyl 5-(3,5-dimethoxybenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate CAS No. 851947-10-9](/img/structure/B2586034.png)

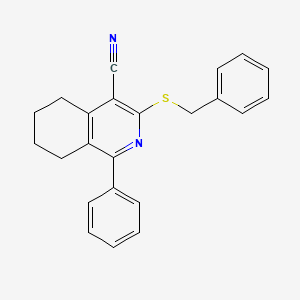

Ethyl 5-(3,5-dimethoxybenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a derivative of pyrimidothienopyridazine . It has a molecular formula of C25H23N3O6S and a molecular weight of 493.53.

Synthesis Analysis

The synthesis of similar compounds has been conducted through a versatile method . For instance, the synthesis of ethyl 5-amino-3,4-diphenylthieno[2,3-c]pyridazine-6-carboxylate was conducted according to a known procedure .Molecular Structure Analysis

The molecular structure of this compound includes a pyrimidothienopyridazine moiety, which is a fused heterocyclic system containing nitrogen atoms . It also contains a sulfonamide group .Chemical Reactions Analysis

Pyridazine and its fused heterocyclic derivatives have been known for their reactions, synthetic, and effective biological importance . They have been reported to possess antimicrobial, antituberculosis, antifungal, anticancer, herbicidal activities, and plant growth regulators and crop protecting agents .科学的研究の応用

Antimicrobial Applications

The synthesis of novel pyrimidine derivatives, including structures similar to "Ethyl 5-(3,5-dimethoxybenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate," has been reported, showing potential antimicrobial activity. For instance, Farag, Kheder, and Mabkhot (2008) explored the synthesis and antimicrobial evaluation of new pyrimidine derivatives, indicating a methodological approach for producing compounds with potential antimicrobial properties Farag, Kheder, & Mabkhot, 2008.

Anticancer Applications

Research into the synthesis of heterocycles utilizing thiophene incorporated thioureido substituents as precursors, similar to the chemical structure of interest, has shown potential in anticancer activity. Abdel-Motaal, Alanzy, and Asem (2020) highlighted the synthesis of new heterocycles with evaluated anticancer activity against colon HCT-116 human cancer cell line, demonstrating the relevance of such compounds in developing anticancer therapies Abdel-Motaal, Alanzy, & Asem, 2020.

Enzyme Inhibition

The synthesis of novel compounds based on the this compound framework can lead to enzyme inhibition, which is crucial in drug development for various diseases. For instance, compounds prepared through reactions involving similar structures have shown a potent effect on increasing reactivity of cellobiase, suggesting their potential in enzyme inhibition applications Mohamed Abd & Gawaad Awas, 2008.

作用機序

While the specific mechanism of action for this compound is not mentioned in the retrieved papers, similar compounds have shown a wide range of pharmacological activities such as antimicrobial, antidepressant anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant and various other anticipated biological activities .

将来の方向性

The future directions for this compound could involve further exploration of its biological activities. Given the wide range of activities exhibited by similar compounds, it could be of interest to investigate its potential applications in areas such as antimicrobial, antituberculosis, antifungal, anticancer, herbicidal activities, and plant growth regulators and crop protecting agents .

特性

IUPAC Name |

ethyl 5-[(3,5-dimethoxybenzoyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21N3O6S/c1-4-33-24(30)20-18-13-34-22(19(18)23(29)27(26-20)15-8-6-5-7-9-15)25-21(28)14-10-16(31-2)12-17(11-14)32-3/h5-13H,4H2,1-3H3,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGFQDHDIGISFJP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC(=CC(=C3)OC)OC)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21N3O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)acetamide](/img/structure/B2585952.png)

![8-cyclohexyl-1,7-dimethyl-3-(2-oxo-2-phenylethyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2585957.png)

![3-(4-Chloro-3-methylphenoxy)-1-[2-(methoxymethyl)benzimidazolyl]propan-2-ol](/img/structure/B2585958.png)

![Ethyl 4-[[2-[[5-[[[4-(dimethylsulfamoyl)benzoyl]amino]methyl]-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2585960.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-chloro-4-fluorobenzenesulfonamide](/img/structure/B2585964.png)

![Ethyl 6-{[(4-chlorophenyl)sulfonyl]methyl}-4-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2585966.png)

![2-[(Z)-(4-chlorophenyl)methylidene]-4,9-dihydro-1H-carbazol-1(3H)-one](/img/structure/B2585969.png)

![1-[2-(5-Methyl-4-phenyl-1H-imidazol-2-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2585973.png)